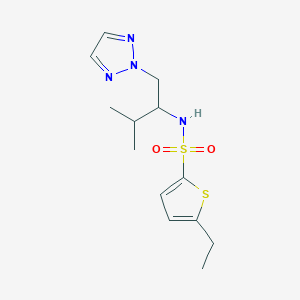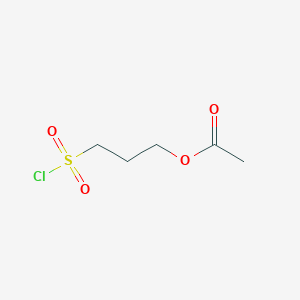
3-(Chlorosulfonyl)propyl acetate
描述
3-(Chlorosulfonyl)propyl acetate is an organic compound with the molecular formula C5H9ClO4S. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chlorosulfonyl and acetate functional groups.
准备方法
Synthetic Routes and Reaction Conditions
3-(Chlorosulfonyl)propyl acetate can be synthesized through the reaction of 3-hydroxypropyl acetate with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: 3-hydroxypropyl acetate is treated with chlorosulfonic acid under controlled temperature conditions to form this compound.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and efficiency. The process includes:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the efficient production of the compound.
Purification and Quality Control: The final product undergoes rigorous purification and quality control checks to ensure it meets industry standards.
化学反应分析
Types of Reactions
3-(Chlorosulfonyl)propyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3-hydroxypropyl acetate and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can lead to the formation of 3-propyl acetate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis results in the formation of 3-hydroxypropyl acetate and sulfuric acid.
Reduction Products: Reduction leads to the formation of 3-propyl acetate.
科学研究应用
3-(Chlorosulfonyl)propyl acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chlorosulfonyl)propyl acetate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The acetate group can also participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
相似化合物的比较
Similar Compounds
3-(Chlorosulfonyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of an acetate group.
3-(Chlorosulfonyl)propyl chloride: Contains a chloride group instead of an acetate group.
3-(Chlorosulfonyl)propyl alcohol: Contains a hydroxyl group instead of an acetate group.
Uniqueness
3-(Chlorosulfonyl)propyl acetate is unique due to the presence of both chlorosulfonyl and acetate functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications.
属性
IUPAC Name |
3-chlorosulfonylpropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-5(7)10-3-2-4-11(6,8)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYZOOVCPRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81692-70-8 | |
| Record name | 3-(chlorosulfonyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
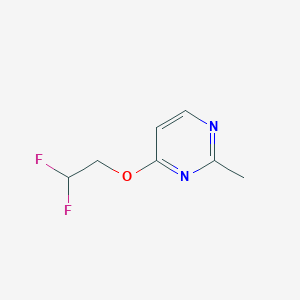
![2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2527378.png)
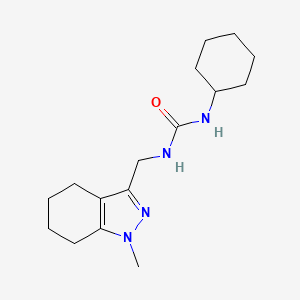
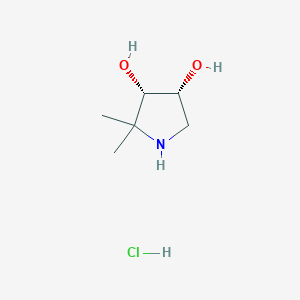
![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![ethyl 5-amino-1-{6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2527384.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)
![5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2527387.png)
![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)
